4-N-Pentylphenylzinc bromide

Description

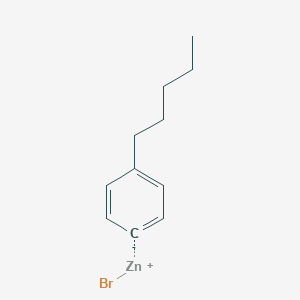

4-<i>n</i>-Pentylphenylzinc bromide (C11H15ZnBr) is an organozinc reagent featuring a pentyl chain para-substituted on the benzene ring. Organozinc compounds like this are pivotal in cross-coupling reactions (e.g., Negishi coupling) due to their moderate reactivity, stability under inert conditions, and compatibility with diverse electrophiles . The pentyl group, a linear alkyl chain, enhances solubility in nonpolar solvents and introduces steric and electronic effects that influence reaction pathways .

Properties

IUPAC Name |

bromozinc(1+);pentylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15.BrH.Zn/c1-2-3-5-8-11-9-6-4-7-10-11;;/h6-7,9-10H,2-3,5,8H2,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXLQOSXJVQQAP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=[C-]C=C1.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-N-Pentylphenylzinc bromide can be synthesized through the reaction of 4-N-pentylbromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-N-Pentylbromobenzene+Zn→4-N-Pentylphenylzinc bromide

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is often produced in large quantities and stored in specialized containers to maintain its stability .

Chemical Reactions Analysis

Cross-Coupling Reactions

Organozinc reagents like 4-N-pentylphenylzinc bromide are pivotal in transition-metal-catalyzed cross-couplings, particularly in Negishi and Kumada reactions. These reactions facilitate C–C bond formation with high selectivity.

Key Examples

| Substrate | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Aryl/vinyl halides | Ni/Pd with chiral ligands | Biaryls or substituted alkenes | 60–90% | |

| Allylic acetates | Ni(bpy)/Zn | 1,4-Dienes | 85% |

-

Mechanistic Insight : In Ni-catalyzed allylic vinylation (e.g., with allyl acetate), the zinc reagent transfers the 4-N-pentylphenyl group to a Ni intermediate, forming a π-allyl complex. Subsequent reductive elimination yields 1,4-dienes with retention of stereochemistry .

-

Steric Effects : The bulky pentyl group enhances selectivity in asymmetric couplings by favoring less hindered transition states .

Transmetalation and Metathesis

This compound undergoes transmetalation with other organometallic species, enabling reactivity modulation.

Reactions with Boron Reagents

| Partner Reagent | Conditions | Product | Conversion | Reference |

|---|---|---|---|---|

| HBpin | RT, THF | Alkynyl-Bpin derivatives | 70% | |

| Phenylacetylene | 80°C, toluene | Zinc alkynyl complexes | 100% |

-

Equilibrium Dynamics : The zinc–boron exchange with HBpin is reversible, favoring alkynylboronate formation under catalytic conditions .

-

Kinetic Selectivity : The pentyl group slows transmetalation kinetics compared to smaller arylzinc analogs, as observed in competitive experiments .

Nucleophilic Additions

The nucleophilic arylzinc moiety reacts with electrophiles such as carbonyl compounds and epoxides.

Notable Additions

| Electrophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ketones (e.g., acetophenone) | THF, –20°C | Secondary alcohols | 75% | |

| Epoxides | CuCN·2LiCl, RT | Substituted alcohols | 65% |

-

Steric Hindrance : The pentyl substituent reduces reactivity toward bulky electrophiles (e.g., cyclohexanone) .

Stability and Handling

-

Solubility : Stable in THF and ethers; decomposes in protic solvents.

-

Storage : Requires inert atmosphere (N/Ar) and low temperatures (2–8°C) .

Comparison with Analogous Reagents

| Property | 4-N-Pentylphenylzinc Br | Phenylzinc Br | Grignard Analogs |

|---|---|---|---|

| Reactivity in Coupling | Moderate | High | Very High |

| Air/Moisture Sensitivity | High | High | Extreme |

| Functional Group Tolerance | Broad | Broad | Limited |

Challenges and Limitations

Scientific Research Applications

4-N-Pentylphenylzinc bromide has a wide range of applications in scientific research, including:

Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

Medicine: Utilized in the development of drug candidates and medicinal chemistry research.

Industry: Applied in the production of fine chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of 4-N-Pentylphenylzinc bromide in cross-coupling reactions involves the formation of a palladium complex with the organozinc reagent. The palladium catalyst facilitates the transfer of the phenyl group from the zinc to the halide, resulting in the formation of a new carbon-carbon bond. The general mechanism can be summarized as follows:

Oxidative Addition: The palladium catalyst inserts into the carbon-halide bond of the halide.

Transmetalation: The phenyl group from the zinc reagent is transferred to the palladium complex.

Reductive Elimination: The new carbon-carbon bond is formed, and the palladium catalyst is regenerated

Comparison with Similar Compounds

Comparison with Similar Organozinc Compounds

The reactivity, selectivity, and applications of phenylzinc bromides are heavily influenced by substituents on the aromatic ring. Below is a detailed comparison with key analogs:

Phenylzinc Bromide (C6H5ZnBr)

- Structure: No substituents on the benzene ring.

- Reactivity: Basic organozinc reagent with broad applicability in simple cross-coupling reactions. Lacks directing groups, leading to less selective outcomes.

- Applications : Used in synthesizing biphenyls and heteroaromatics .

- Key Difference : 4-<i>n</i>-Pentylphenylzinc bromide’s pentyl group improves solubility in organic solvents and alters steric interactions, enabling more controlled reactions .

4-(<i>N</i>,<i>N</i>-Dimethylamino)phenylzinc Bromide

- Structure: Electron-donating dimethylamino (-NMe2) group at the para position.

- Reactivity : The -NMe2 group directs electrophilic attack ortho to itself, enhancing regioselectivity in coupling reactions.

- Applications : Synthesis of pharmaceuticals and agrochemicals requiring precise functionalization .

- Key Difference : Unlike the pentyl group, -NMe2 significantly polarizes the aromatic ring, increasing nucleophilicity at specific positions .

3-(4-Fluorophenyl)phenylzinc Bromide

- Structure : Fluorine atom (electron-withdrawing) and additional phenyl group.

- Reactivity : Fluorine’s inductive effect reduces electron density on the ring, slowing transmetallation but improving stability.

- Applications : Synthesis of fluorinated biaryls for medicinal chemistry .

- Key Difference: The pentyl group in 4-<i>n</i>-Pentylphenylzinc bromide is electron-donating, opposing fluorine’s electronic effects, and offers better solubility in nonpolar media .

4-<i>tert</i>-Butylphenylzinc Bromide

- Structure : Bulky tert-butyl (-C(CH3)3) group at the para position.

- Reactivity : Steric hindrance from the branched alkyl group limits access to the zinc center, reducing reactivity but improving selectivity in crowded environments.

- Applications : Synthesis of sterically hindered polymers and dendrimers .

- Key Difference : The linear pentyl chain in 4-<i>n</i>-Pentylphenylzinc bromide imposes less steric bulk, favoring faster reactions with less hindered electrophiles .

Data Table: Comparative Analysis of Phenylzinc Bromide Derivatives

| Compound | Substituent | Electronic Effect | Steric Effect | Solubility Preference | Key Applications |

|---|---|---|---|---|---|

| 4-<i>n</i>-Pentylphenylzinc bromide | C5H11 (linear alkyl) | Weakly electron-donating | Moderate | Nonpolar solvents | Materials science, flexible ligands |

| Phenylzinc bromide | None | Neutral | Low | Polar aprotic solvents | General cross-coupling |

| 4-(<i>N</i>,<i>N</i>-Dimethylamino)phenylzinc bromide | -NMe2 | Strongly electron-donating | Low | THF, DMF | Regioselective couplings |

| 3-(4-Fluorophenyl)phenylzinc bromide | -F, -Ph | Electron-withdrawing | Moderate | Polar solvents | Fluorinated drug intermediates |

| 4-<i>tert</i>-Butylphenylzinc bromide | -C(CH3)3 | Electron-donating | High | Low solubility | Sterically hindered syntheses |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-N-Pentylphenylzinc bromide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves transmetallation or direct insertion of zinc metal into pre-functionalized aryl halides. For example, starting from 4-N-Pentylphenyl bromide, zinc insertion under anhydrous conditions (e.g., THF or Et₂O solvent, inert atmosphere) is common. Reaction temperature (0–25°C) and zinc activation (e.g., via Rieke zinc or ultrasound) critically affect yield . Validate purity using NMR (¹H/¹³C) and titration against iodometric standards.

Q. How should researchers handle the air and moisture sensitivity of this compound during experiments?

- Methodological Answer : Use Schlenk-line or glovebox techniques for storage and transfers. Pre-dry solvents (e.g., THF over Na/benzophenone) and reagents. Quench residual reactivity by controlled addition to protic solvents (e.g., MeOH) post-reaction. Safety protocols for bromides, such as PPE and fume hood use, align with SDS guidelines for similar organobromides .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of cross-coupling reactions using this compound as a nucleophile?

- Methodological Answer : Pair with palladium catalysts (e.g., Pd(PPh₃)₄) for Negishi coupling. Optimize ligand choice (e.g., bidentate ligands for steric control) and solvent polarity to enhance selectivity. Monitor reaction progress via GC-MS or TLC. Comparative studies with aryl halide partners (e.g., iodides vs. bromides) can refine electronic effects .

Q. How can researchers resolve contradictions in reported reaction yields when using this compound in C–C bond formation?

- Methodological Answer : Systematically vary parameters:

- Catalyst loading : Test 1–5 mol% Pd.

- Additives : Include ZnCl₂ or LiBr to stabilize intermediates.

- Temperature : Explore -78°C to 50°C gradients.

Cross-reference kinetic data with computational models (DFT) to identify rate-limiting steps. Replicate literature protocols with controlled impurity profiles (e.g., via ICP-MS for metal traces) .

Q. What advanced characterization techniques confirm the structural integrity of this compound?

- Methodological Answer : Use X-ray crystallography for solid-state structure elucidation (if crystallizable). For solution-phase analysis, employ DOSY NMR to assess aggregation states. High-resolution mass spectrometry (HRMS) with ESI⁺ ionization validates molecular weight. Cross-check with IR spectroscopy for Zn–C bonding signatures (~450–500 cm⁻¹) .

Q. How does the steric bulk of the pentyl group influence the reactivity of this compound compared to shorter-chain analogs?

- Methodological Answer : Conduct comparative kinetic studies using competition experiments (e.g., with phenylzinc bromide). Steric hindrance may reduce coupling efficiency but improve selectivity in congested substrates. Computational modeling (e.g., molecular dynamics) quantifies steric parameters (e.g., Tolman cone angles) .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing reproducibility issues in organozinc reagent synthesis?

- Methodological Answer : Implement factorial design (e.g., DOE) to isolate variables (e.g., solvent purity, zinc particle size). Use ANOVA to identify significant factors. Reproducibility thresholds can be established via interlab comparisons with standardized reagents .

Q. How should researchers design control experiments to differentiate between homocoupling and cross-coupling products?

- Methodological Answer : Use deuterated or fluorinated aryl halides as coupling partners to track product origins via MS/MS. Quench aliquots at intervals to monitor intermediate species (e.g., Pd–Zn complexes) using in situ IR or UV-Vis spectroscopy .

Safety and Compliance

Q. What waste disposal protocols are advised for this compound residues?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.